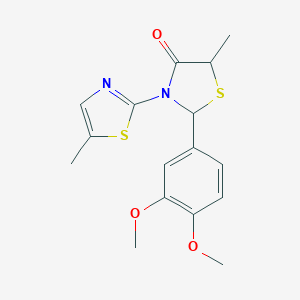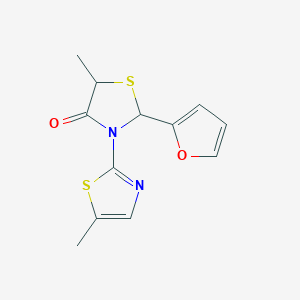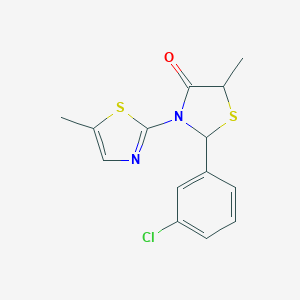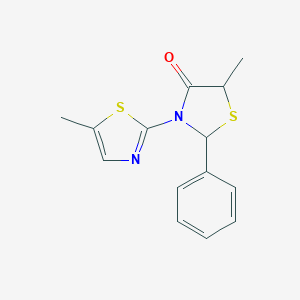![molecular formula C19H11ClFN3O2 B277759 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide](/img/structure/B277759.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide specifically inhibits the activity of the histone demethylase JMJD3 by binding to its active site. JMJD3 is involved in the removal of methyl groups from histones, which can regulate gene expression. Inhibition of JMJD3 by N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide leads to the accumulation of methylated histones, which can alter gene expression patterns. This can lead to changes in cellular differentiation, proliferation, and survival.
Biochemical and Physiological Effects:
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of the immune response. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has been shown to have anti-inflammatory effects by regulating the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has also been shown to have low toxicity in vitro and in vivo. However, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has some limitations, including its limited solubility in water and its potential off-target effects on other histone demethylases.
Orientations Futures
There are several future directions for the use of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide in scientific research. One direction is the investigation of the role of JMJD3 in the development of specific diseases, such as cancer and autoimmune disorders. Another direction is the development of more potent and specific inhibitors of JMJD3. Additionally, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide could be used in combination with other therapies to enhance their efficacy. Finally, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide could be used as a tool to investigate the role of histone demethylases in cellular differentiation and development.
Méthodes De Synthèse
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide involves several steps, including the reaction of 2-chloro-5-nitropyridine with 2-aminophenol, followed by the reaction with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-fluorobenzoic acid to form the final product, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide. The synthesis method has been optimized to produce high yields of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide with high purity.
Applications De Recherche Scientifique
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has been extensively used in scientific research to investigate the role of histone demethylases in various diseases. Histone demethylases are enzymes that remove methyl groups from histones, which can regulate gene expression. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide specifically inhibits the activity of the histone demethylase JMJD3, which has been implicated in the development of cancer, inflammation, and autoimmune disorders. N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide has also been used to study the role of JMJD3 in the differentiation of immune cells and the regulation of the immune response.
Propriétés
Nom du produit |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide |
|---|---|
Formule moléculaire |
C19H11ClFN3O2 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H11ClFN3O2/c20-14-7-6-12(19-24-17-16(26-19)5-2-8-22-17)10-15(14)23-18(25)11-3-1-4-13(21)9-11/h1-10H,(H,23,25) |
Clé InChI |
GYLHRPCICRBADU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)

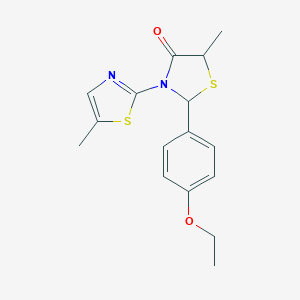
![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)
